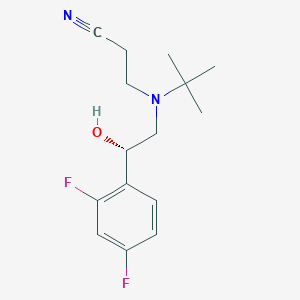

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile

Description

(S)-3-(tert-Butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile is a chiral nitrile-containing compound characterized by a tert-butyl-protected amine, a 2,4-difluorophenyl group, and a hydroxyl-ethyl side chain.

Properties

IUPAC Name |

3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O/c1-15(2,3)19(8-4-7-18)10-14(20)12-6-5-11(16)9-13(12)17/h5-6,9,14,20H,4,8,10H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZANTSKRYJQTMM-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCC#N)CC(C1=C(C=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N(CCC#N)C[C@H](C1=C(C=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the hydroxyethylamino intermediate: This step involves the reaction of 2,4-difluorophenylacetonitrile with a suitable amine under basic conditions to form the hydroxyethylamino intermediate.

Introduction of the tert-butyl group: The intermediate is then reacted with tert-butyl bromide in the presence of a strong base to introduce the tert-butyl group.

Final coupling reaction: The final step involves coupling the intermediate with a suitable nitrile compound under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.

Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Sigma Receptor Modulation

Research has indicated that (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile acts as a ligand for sigma receptors (σRS). These receptors are implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood. The compound's ability to selectively bind to these receptors makes it a candidate for developing therapies targeting conditions such as cancer and drug addiction .

Antiviral Activity

The compound has shown potential as an antiviral agent. Studies have explored its efficacy against Hepatitis C Virus (HCV), where it demonstrated promising results in inhibiting viral replication. Its structural features facilitate interactions with viral proteins, enhancing its therapeutic profile against HCV infections .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high enantiomeric purity. Techniques such as asymmetric synthesis using biocatalysts have been employed to achieve this . The characterization of the compound typically involves:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These methods confirm the structural integrity and purity required for biological testing.

Case Study 1: Sigma Receptor Ligands

In a study published in the Journal of Medicinal Chemistry, researchers designed and synthesized several sigma receptor ligands, including derivatives of this compound. The study highlighted the compound's ability to modulate sigma receptor activity effectively, showing potential for cancer therapy .

Case Study 2: Antiviral Efficacy

Another significant research effort focused on the antiviral properties of this compound against HCV. The findings indicated that it could inhibit viral replication in vitro, suggesting a pathway for further development into a therapeutic agent for treating chronic hepatitis infections .

Mechanism of Action

The mechanism of action of (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The hydroxyethylamino group and the difluorophenyl group are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Motifs and Functional Groups

The compound shares key structural features with several analogs, including:

Key Observations :

- Fluorinated Aromatic Rings : The 2,4-difluorophenyl group is common in fungicide precursors (e.g., compound 2k in ) and kinase inhibitors (e.g., ), enhancing metabolic stability and binding affinity.

- Nitrile Group : Present in all compounds, the nitrile moiety may act as a hydrogen bond acceptor or participate in click chemistry for further derivatization .

- Stereochemistry : The S-configuration in the original compound and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile highlights the role of chirality in biological activity.

Key Observations :

Computational and Mechanistic Insights

Density-functional theory (DFT) studies (e.g., ) underpin the design of fluorinated compounds by predicting electronic properties and reaction pathways. For example, exact-exchange functionals improve thermochemical accuracy, aiding in the optimization of nitrile-containing intermediates.

Biological Activity

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant studies that highlight its biological effects.

- Molecular Formula : C15H20F2N2O

- Molecular Weight : 282.33 g/mol

- CAS Number : 782482-51-3

The compound features a tert-butyl group, a difluorophenyl moiety, and a hydroxyethylamine structure, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes or disease pathways, thus altering cellular responses.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could play a role in mitigating oxidative stress.

In Vitro Studies

Research indicates that similar compounds exhibit significant biological activities such as anti-inflammatory and anticancer effects. For instance:

- A study showed that derivatives of butylated hydroxyanisole (BHA), which share structural similarities with the target compound, can inhibit neoplastic effects induced by various carcinogens by enhancing glutathione S-transferase activity . This suggests a potential for this compound to modulate detoxification pathways.

Case Studies

- Cell Transformation Assays : In related studies involving cell transformation assays using BALB/3T3 cells, compounds structurally related to this compound demonstrated dose-dependent transformation capabilities when combined with tumor promoters . This highlights the potential for similar activity in our compound.

- Antioxidant Properties : Compounds with similar structures have been shown to possess antioxidant capabilities, as evidenced by their ability to scavenge free radicals and protect cellular components from oxidative damage .

Comparative Analysis of Biological Activities

Q & A

Q. How can the stereochemical configuration and functional groups of this compound be experimentally confirmed?

Methodological Answer :

- Stereochemistry : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve enantiomers. Compare retention times with known standards or synthesized enantiopure intermediates. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related fluorinated nitriles .

- Functional Groups :

- Nitrile : Confirm via IR spectroscopy (C≡N stretch ~2240 cm⁻¹) and ¹³C NMR (signal ~115–125 ppm).

- Hydroxyl : Detect via IR (O-H stretch ~3200–3600 cm⁻¹) and ¹H NMR (broad peak at δ 1–5 ppm, exchangeable with D₂O).

- Fluorine Substituents : Use ¹⁹F NMR (distinct shifts for 2,4-difluorophenyl groups) and compare with analogs in and .

Q. What are key considerations for optimizing the synthesis of this compound?

Methodological Answer :

- Reaction Conditions :

Q. What purification techniques are effective for isolating this compound?

Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (polarity adjusted for Rf ~0.3). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water) is recommended .

- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities. highlights crystallization as critical for isolating fluorinated nitriles .

- Derivatization : Convert to hydrochloride salts (as in ) for improved stability and solubility during isolation .

Advanced Research Questions

Q. How do fluorine substituents on the phenyl ring influence physicochemical properties?

Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess how 2,4-difluoro substitution increases hydrophobicity compared to non-fluorinated analogs. shows trifluoromethyl groups alter logP by ~0.5–1.0 units .

- Electron-Withdrawing Effects : Use Hammett constants (σ_para for F = 0.06, σ_meta = 0.34) to predict reactivity. 19F NMR chemical shifts correlate with electronic effects .

- Biological Activity : Compare IC₅₀ values in assays using fluorinated vs. non-fluorinated derivatives. notes enhanced metabolic stability with difluoro substitution .

Q. How to resolve contradictions in reported stability/reactivity data?

Methodological Answer :

- Cross-Database Validation : Cross-reference PubChem, Reaxys, and SciFinder for consensus on degradation products (e.g., hydrolysis of nitrile to amide). emphasizes PubChem for authoritative data .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (pH 7.4 buffer, 37°C). shows discrepancies in aquatic toxicity classifications resolved via controlled testing .

- Advanced Analytics : Use LC-HRMS to identify trace degradation products (e.g., tert-butyl oxidation) undetected in older studies .

Q. What methodologies study degradation pathways in solvent systems?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes). Monitor via UPLC-PDA-ELSD to track degradation kinetics .

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O for hydrolysis studies) and trap reactive intermediates (e.g., TEMPO for radical pathways) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict degradation energetics. used similar methods for sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.